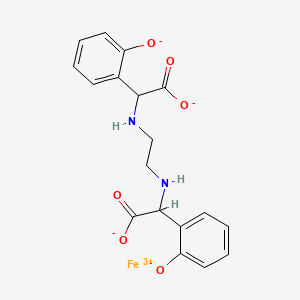
Fe-Ehpg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fe-Ehpg, also known as this compound, is a useful research compound. Its molecular formula is C18H16FeN2O6- and its molecular weight is 412.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
-
Anticancer Activity
- 3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one has been studied for its potential anticancer properties. Research indicates that derivatives of this compound exhibit activity against various cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation. For instance, studies have shown that certain derivatives can inhibit protein tyrosine phosphatases, which are critical in cancer signaling pathways .
-
Antimicrobial Properties
- The compound has demonstrated antimicrobial activity against a range of pathogens. Its derivatives have been tested for efficacy against bacteria and fungi, showing promise as potential antifungal agents. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .
-
Neuroprotective Effects
- Preliminary studies suggest that 3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one may possess neuroprotective properties. It has been evaluated in models of neurodegenerative diseases, showing potential in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer’s disease .
Table 1: Summary of Research Findings on Anticancer Activity
Table 2: Antimicrobial Activity Data
Propiedades
Número CAS |
85922-81-2 |
|---|---|
Fórmula molecular |
C18H16FeN2O6- |
Peso molecular |
412.2 g/mol |
Nombre IUPAC |
2-[2-[[carboxylato-(2-oxidophenyl)methyl]amino]ethylamino]-2-(2-oxidophenyl)acetate;iron(3+) |
InChI |
InChI=1S/C18H20N2O6.Fe/c21-13-7-3-1-5-11(13)15(17(23)24)19-9-10-20-16(18(25)26)12-6-2-4-8-14(12)22;/h1-8,15-16,19-22H,9-10H2,(H,23,24)(H,25,26);/q;+3/p-4 |
Clave InChI |
ROUACTHMBRMGKZ-UHFFFAOYSA-J |
SMILES |
C1=CC=C(C(=C1)C(C(=O)[O-])NCCNC(C2=CC=CC=C2[O-])C(=O)[O-])[O-].[Fe+3] |
SMILES canónico |
C1=CC=C(C(=C1)C(C(=O)[O-])NCCNC(C2=CC=CC=C2[O-])C(=O)[O-])[O-].[Fe+3] |
Sinónimos |
Fe-EHPG iron-ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) iron-N,N'-ethylenebis(o-hydroxyphenyl)glycine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















